molecular formula C12H15ClO B13181910 ({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene

({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene

Cat. No.: B13181910
M. Wt: 210.70 g/mol
InChI Key: IAQRFELRKGDODY-UHFFFAOYSA-N
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Description

({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene: is an organic compound with a complex structure that includes a benzene ring, a cyclopropyl group, and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene typically involves multiple steps. One common method starts with the preparation of the cyclopropylmethanol, which is then chloromethylated to form 1-(chloromethyl)cyclopropylmethanol. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene can undergo oxidation reactions, particularly at the benzylic position, to form benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the chloromethyl group, forming cyclopropylmethoxybenzene.

    Substitution: The chloromethyl group can be substituted with various nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Cyclopropylmethoxybenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may be used to study enzyme interactions and metabolic pathways. The cyclopropyl group is particularly interesting for its ability to mimic certain biological structures.

Medicine

In medicinal chemistry, this compound derivatives are investigated for their potential as pharmaceutical agents. Their ability to interact with biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of ({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The cyclopropyl group can also interact with hydrophobic pockets in proteins, affecting their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethoxybenzene: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    Benzyl chloride: Lacks the cyclopropyl group, making it less sterically hindered and more reactive in nucleophilic substitution reactions.

    Chloromethylcyclopropane: Lacks the benzene ring, making it less aromatic and less stable.

Uniqueness

({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene is unique due to the combination of its functional groups. The presence of both a chloromethyl group and a cyclopropyl group on a benzene ring provides a unique set of chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

[1-(chloromethyl)cyclopropyl]methoxymethylbenzene

InChI

InChI=1S/C12H15ClO/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

IAQRFELRKGDODY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(COCC2=CC=CC=C2)CCl

Origin of Product

United States

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